4,4-Difluoropiperidin-3-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,4-difluoropiperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-3-4(5)9;/h4,8-9H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPULPLRJGHBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186688-54-9 | |
| Record name | 4,4-difluoropiperidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fluorination of Piperidine Derivatives Using Trifluoromethyl Sulfenyl Morpholine
The most established route involves starting with N-Boc piperidone, which undergoes fluorination using trifluoromethyl sulfenyl morpholine (trifluorosulfenyl morpholine) as a fluorinating reagent. This method offers advantages over traditional fluorination agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), including higher stability, safety, and cost-effectiveness.
N-Boc piperidone + trifluoromethyl sulfenyl morpholine → 4,4-difluoropiperidine derivative → Hydrolysis and deprotection → 4,4-Difluoropiperidin-3-ol hydrochloride
- Starting Material: N-Boc piperidone
- Fluorinating Reagent: Trifluorosulfenyl morpholine
- Reaction Conditions: Typically performed under controlled temperature, with filtration and washing steps to remove impurities
- Yield & Purity: After fluorination, the crude product is purified via filtration, washing with ethyl acetate, and liquid-liquid extraction. Impurity levels are confirmed to be less than 1% via GC analysis.
- Enhanced safety compared to SF₄ or DAST
- Higher yield and fewer by-products
- Cost-effective when employing in-house synthesis of trifluorosulfenyl morpholine
Data Table 1: Summary of Fluorination Method
| Parameter | Details |
|---|---|
| Raw Material | N-Boc piperidone |
| Fluorinating Reagent | Trifluorosulfenyl morpholine |
| Reaction Conditions | Controlled temperature, filtration, washing |
| Purification | Filtration, ethyl acetate wash, liquid separation |
| Impurity Level | <1% (GC confirmed) |
| Final Product | 4,4-Difluoropiperidine derivative |
Reduction of Tetrahydropyridin-4-ylidene Ammonium Salts
Another prominent approach involves synthesizing tetrahydropyridin-4-ylidene ammonium salts, which are then reduced to the target compound. The reduction step is crucial, often performed using hydride reagents under aprotic conditions.
Tetrahydropyridin-4-ylidene ammonium salt + reducing agent (e.g., lithium aluminium hydride) → 4,4-Difluoropiperidin-3-ol
- Reducing Agent: Lithium aluminium hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®)
- Solvent: Anhydrous diethyl ether, tetrahydrofuran, or dioxane
- Reaction Conditions: Typically performed at low temperatures (~0°C to room temperature) under inert atmosphere
- Yield & Purity: Good yields (~65-80%) with minimal by-products when optimized
- High selectivity for the reduction
- Reduced formation of undesired by-products such as amines or diamines
- Suitable for scale-up in pharmaceutical manufacturing
Data Table 2: Reduction Method Parameters
| Parameter | Details |
|---|---|
| Starting Material | Tetrahydropyridin-4-ylidene ammonium salt |
| Reducing Agent | Lithium aluminium hydride (LiAlH₄) or Red-Al® |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran |
| Molar Ratio of Reducing Agent | 3:1 to 4:1 (preferably about 4:1) |
| Temperature | 0°C to room temperature |
| Yield | 65-80% |
| By-products | Minimal, mainly unreacted starting material |
Alternative Synthetic Routes via Cyclization and Functionalization
Research indicates that functionalization of cyclic intermediates, such as fluorinated piperidines, can also be achieved through cyclization reactions and subsequent hydroxylation steps. These methods are less common but provide routes for structural diversification.
- Starting from fluorinated cyclohexanone derivatives
- Cyclization to form the piperidine ring
- Hydroxylation at the 3-position via oxidation or nucleophilic addition
- These routes are less efficient for large-scale synthesis but valuable for generating derivatives for structure-activity relationship studies.
- The process involves multiple steps with moderate yields (~40-60%).
Summary of Key Findings
| Method | Advantages | Disadvantages | Suitability |
|---|---|---|---|
| Fluorination using trifluorosulfenyl morpholine | Safer, stable, high yield, fewer by-products | Higher reagent cost, requires purification | Industrial-scale synthesis |
| Reduction of tetrahydropyridin-4-ylidene salts | High selectivity, scalable, minimal by-products | Requires handling of hydrides, inert atmosphere | Laboratory and pilot scale |
| Cyclization and functionalization | Structural diversity, useful for derivatives | Lower yields, multi-step process | Research and development |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions
This compound participates in S<sub>N</sub>Ar reactions due to the electron-withdrawing effects of fluorine atoms, activating adjacent positions for nucleophilic displacement.
Hydrogen Bonding in Biochemical Interactions
The hydroxyl group at the 3-position engages in hydrogen bonding with biological targets, enhancing binding affinity:
-
In BCL6 degraders, the hydroxyl group interacts with water molecules on the protein surface, stabilizing ligand-receptor complexes .
-
This interaction is critical for inducing degradation activity, as shown in structure-activity relationship (SAR) studies .
Reaction Pathway:
-
Fluorination : Trifluorosulfenyl morpholine replaces oxygen with fluorine at the 4-position of piperidone.
-
Deprotection : Acidic hydrolysis removes the Boc group.
-
Salt Formation : Hydrochloric acid yields the final hydrochloride salt .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Fluorination | Trifluorosulfenyl morpholine, 2-methyl-2-butanol | Difluorinated intermediate |
| Workup | Ethyl acetate wash, sodium thiosulfate | Purification of organic phase |
| Salt Formation | HCl treatment | Crystalline hydrochloride product |
Role in Medicinal Chemistry
-
BCL6 Degraders : The compound serves as a key intermediate in synthesizing degraders with improved logD values (<2.5) and solubility (>100 μM) .
-
PARP Inhibitors : Derivatives with 2,4-difluorophenyl linkers show enhanced enzymatic inhibition (IC<sub>50</sub> = 2.2–4.4 nM) and tumor growth suppression (96.6% inhibition in vivo) .
Stability and Handling Considerations
Scientific Research Applications
Orexin Receptor Antagonism
One of the primary applications of 4,4-difluoropiperidin-3-ol hydrochloride is its role as an antagonist of orexin receptors. Orexin receptors, specifically Orexin-1 and Orexin-2, are involved in regulating arousal, wakefulness, and appetite. Compounds that inhibit these receptors have potential therapeutic uses in treating conditions such as:
- Obesity : By modulating appetite and energy expenditure.
- Sleep Disorders : Addressing insomnia by promoting sleep.
- Compulsive Disorders : Potentially offering relief from conditions like addiction and anxiety disorders.
- Cardiovascular Issues : Orexin receptor antagonists may assist in managing hypertension and heart failure .
The patent literature indicates that 4,4-difluoropiperidine derivatives exhibit promising antagonist activity at orexin receptors, suggesting their utility in developing new pharmacotherapies .
Synthesis of Antimicrobial Agents
Another application involves the synthesis of antimicrobial agents. Research has indicated that derivatives of 4,4-difluoropiperidine can be utilized to create compounds with antimicrobial properties, particularly oxazolidinones. These compounds have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Recent Advances in Research
Recent studies have focused on improving the synthesis techniques for fluorinated piperidines, including this compound. Advances include:
- Palladium-Catalyzed Hydrogenation : This method has been employed to achieve higher yields and selectivity in synthesizing fluorinated piperidines .
- Diastereoselective Synthesis : Researchers have developed methods to create highly diastereoselective products from fluoropyridines, expanding the library of available piperidine derivatives for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidin-3-ol hydrochloride is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural configuration and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and physicochemical differences between 4,4-difluoropiperidin-3-ol hydrochloride and related compounds:
Key Observations:
Fluorine Position: Fluorination at the 4,4-positions (vs. The 3,3-difluoro analog exhibits lower structural similarity (0.71) compared to the 4,4-difluoro variant (0.83), highlighting positional sensitivity in molecular recognition .
Functional Groups :
- The hydroxyl group in this compound contrasts with the ester group in ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride , which increases lipophilicity and alters metabolic pathways .
- 4-(Diphenylmethoxy)piperidine hydrochloride lacks fluorine but introduces a bulky diphenylmethoxy group, significantly increasing molecular weight (303.83 g/mol) and steric bulk .
Biological Activity
Overview
4,4-Difluoropiperidin-3-ol hydrochloride is a fluorinated piperidine derivative with significant biological activity, particularly as an antagonist of orexin receptors OX1 and OX2. This compound's unique structure—characterized by a piperidine ring substituted with two fluorine atoms and a hydroxyl group—positions it as a candidate for therapeutic applications in sleep regulation and appetite control.
- Molecular Formula : CHFClN\O
- Molecular Weight : Approximately 173.59 g/mol
- Structure : The compound features a piperidine ring with fluorine substitutions at the 4-position and a hydroxyl group at the 3-position.
Orexin Receptor Antagonism
This compound has been shown to effectively inhibit orexin signaling pathways. Orexin receptors are involved in various physiological processes, including:
- Wakefulness Regulation : Antagonism of these receptors can lead to sedation and may be beneficial in treating insomnia.
- Appetite Control : By blocking orexin signaling, this compound may help manage obesity and related metabolic disorders.
In vitro studies have demonstrated that this compound inhibits calcium signaling induced by orexin peptides in human cell lines transfected with orexin receptors. This antagonistic effect is crucial for its potential therapeutic applications .
The mechanism of action involves the interaction of this compound with orexin receptors, leading to decreased intracellular calcium levels. This interaction suggests that the compound mimics or inhibits naturally occurring molecules within the biological system, potentially altering receptor activation states .
Case Studies and Experimental Data
Several studies have explored the biological activity and potential applications of this compound:
-
Cell Line Studies :
- In vitro assays using cell lines have confirmed the compound's ability to block receptor activation by orexin peptides, leading to significant reductions in intracellular calcium levels .
- A study indicated that compounds with similar structures maintained potent anticancer activity against MCF-7 cells, highlighting the broader therapeutic potential of fluorinated piperidines .
-
Pharmacokinetics :
- The introduction of fluorine atoms has been noted to enhance metabolic stability and alter pharmacokinetic properties, which is critical for drug development .
- The presence of a hydroxyl group has been associated with improved binding affinity to target proteins, suggesting favorable interactions within biological systems .
Comparative Analysis
A comparison of this compound with other piperidine derivatives reveals its unique advantages:
| Compound | Orexin Receptor Activity | Metabolic Stability | IC50 (μM) |
|---|---|---|---|
| 4,4-Difluoropiperidin-3-ol HCl | High | High | <10 |
| Similar Fluorinated Piperidines | Moderate | Moderate | >20 |
| Non-fluorinated Analogues | Low | Low | >50 |
Q & A
Q. What controls are critical when evaluating the compound’s biological activity in receptor-binding assays?
- Methodology : Include positive controls (known ligands) and vehicle controls (DMSO ≤0.1%). Use radiolabeled ligands (e.g., H or I) for competitive binding assays. Validate assay reproducibility with Z’ factor ≥0.5 .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- QSAR : Develop models correlating structural descriptors (logP, polar surface area) with ADME parameters.
- Molecular Docking : Screen derivatives against target receptors (e.g., GPCRs) to prioritize synthesis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results between cell lines?
Q. What steps validate the purity of 4,4-Difluoropiperidin-3-ol hydrochloride when commercial sources report conflicting HPLC data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
